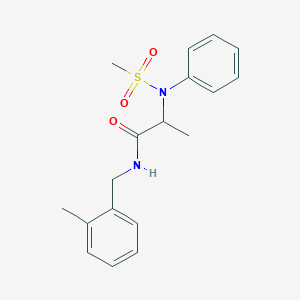
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Vue d'ensemble
Description
N-1-(2-methylbenzyl)-N2-(methylsulfonyl)-N2-phenylalaninamide, also known as ML297, is a selective inhibitor of the TASK-3 potassium channel. The TASK-3 channel plays a crucial role in regulating the excitability of various cells, including neurons and cardiac myocytes. Therefore, ML297 has potential applications in the treatment of various diseases, including epilepsy and cardiac arrhythmias.
Mécanisme D'action
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a selective inhibitor of the TASK-3 potassium channel. The TASK-3 channel plays a crucial role in regulating the excitability of various cells, including neurons and cardiac myocytes. By inhibiting the TASK-3 channel, this compound reduces the excitability of these cells, which can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce the firing rate of neurons in the hippocampus, which is an area of the brain that is involved in learning and memory. This compound has also been shown to reduce the excitability of cardiac myocytes, which can prevent the development of cardiac arrhythmias. In addition, this compound has been shown to reduce the proliferation of cancer cells in vitro, suggesting that it may have potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is that it is a selective inhibitor of the TASK-3 channel, which reduces the risk of off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of this compound is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for the study of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One direction is to further investigate its potential applications in the treatment of epilepsy and cardiac arrhythmias. Another direction is to investigate its potential applications in cancer therapy. In addition, future studies could focus on optimizing the synthesis of this compound to improve yield and purity. Finally, future studies could investigate the long-term safety and efficacy of this compound in animal models and clinical trials.
Applications De Recherche Scientifique
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied in vitro and in vivo, and it has been shown to have potential applications in the treatment of various diseases. For example, this compound has been shown to have anticonvulsant properties in animal models of epilepsy. This compound has also been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may have potential applications in cancer therapy. In addition, this compound has been shown to have antiarrhythmic properties in animal models of cardiac arrhythmias.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-9-7-8-10-16(14)13-19-18(21)15(2)20(24(3,22)23)17-11-5-4-6-12-17/h4-12,15H,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHIOVOQXPVGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



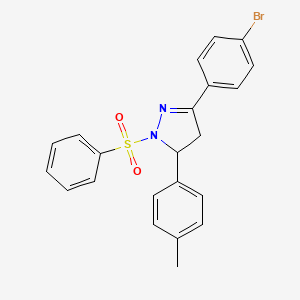
![2-({[2-hydroxy-3-(3-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3981931.png)
![dimethyl 5-[(3-phenylbutanoyl)amino]isophthalate](/img/structure/B3981937.png)
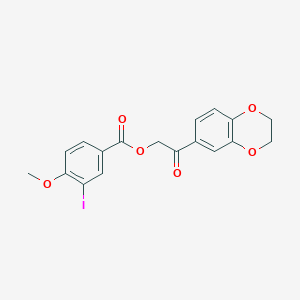
![1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B3981944.png)
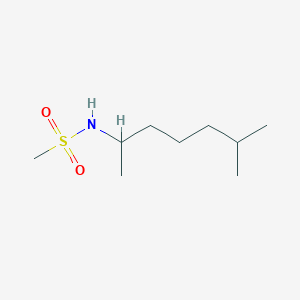
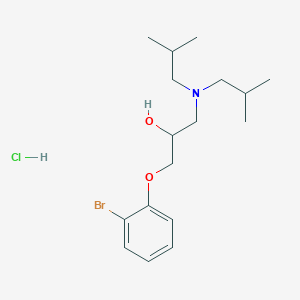
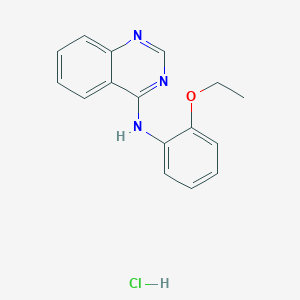
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B3981981.png)
![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3981982.png)
![4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B3981989.png)


![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B3982026.png)